molecular formula C14H20N2O B1598324 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one CAS No. 29618-19-7

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Cat. No.: B1598324
CAS No.: 29618-19-7
M. Wt: 232.32 g/mol
InChI Key: IZPOHNAFLAXBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Future Directions

Research on novel antidepressants continues to be essential. Developing compounds with rapid onset, minimal side effects, and improved cognitive function remains a priority. Exploration of dual- or multi-target antidepressants is an active area of study .

Preparation Methods

The synthesis of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one typically involves the reaction of a phenyl-substituted ketone with a piperidine derivative under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including apoptosis and inflammation . These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride and N-(3-Phenylpropenoyl)piperidine . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.

Properties

IUPAC Name

2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPOHNAFLAXBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388567
Record name 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29618-19-7
Record name 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.